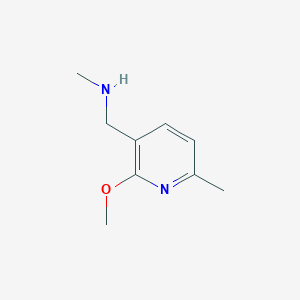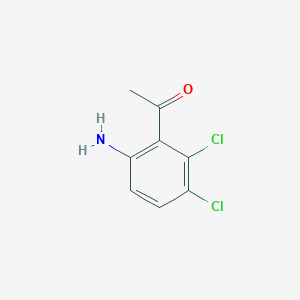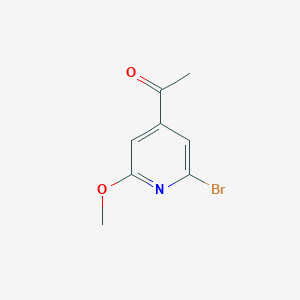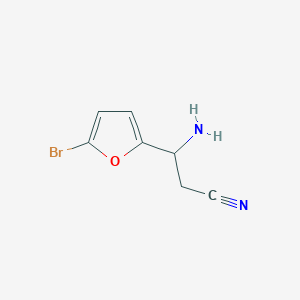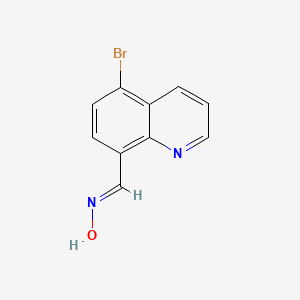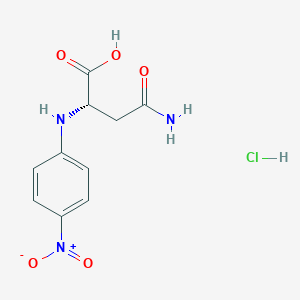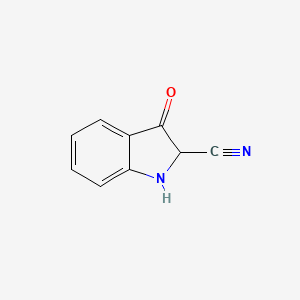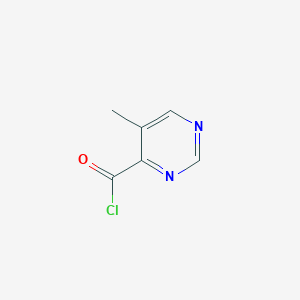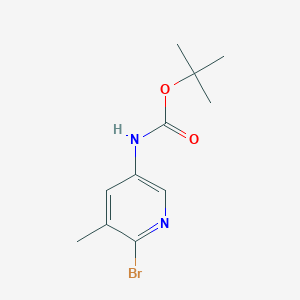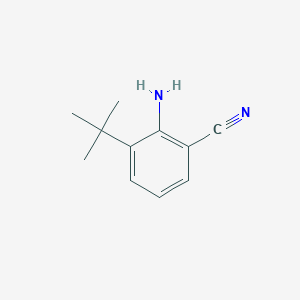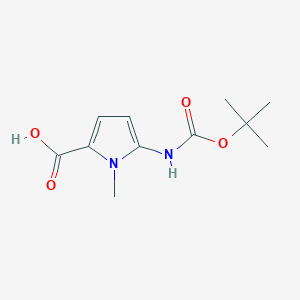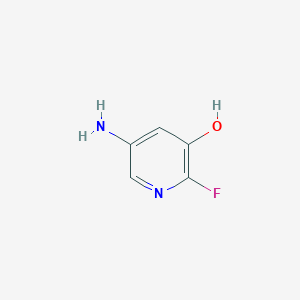
5-Amino-2-fluoropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives is also a promising method for the preparation of various pyridin-5-ols .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, pyridine N-oxides, and aminopyridine derivatives .
Aplicaciones Científicas De Investigación
5-Amino-2-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Amino-2-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoropyridin-3-ol
- 2-Amino-5-fluoropyridine
- 3-Amino-5-fluoropyridin-2-ol
Uniqueness
5-Amino-2-fluoropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H5FN2O |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
5-amino-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
Clave InChI |
MBLFJNFWIOYFFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



